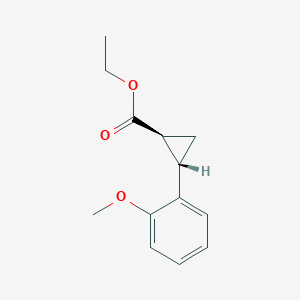![molecular formula C9H11NO5S B13343339 {3-[(Methylsulfonyl)amino]phenoxy}acetic acid](/img/structure/B13343339.png)
{3-[(Methylsulfonyl)amino]phenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[(Methylsulfonyl)amino]phenoxy}acetic acid is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a methylsulfonyl group attached to an amino group, which is further connected to a phenoxyacetic acid moiety. The unique structure of this compound makes it a valuable reagent in synthetic chemistry and a potential candidate for various biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Methylsulfonyl)amino]phenoxy}acetic acid typically involves the reaction of 3-aminophenol with methylsulfonyl chloride to form the intermediate 3-[(methylsulfonyl)amino]phenol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and bases like sodium hydroxide to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield of the product. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
{3-[(Methylsulfonyl)amino]phenoxy}acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted phenoxyacetic acids, depending on the specific reagents and conditions used .
Scientific Research Applications
{3-[(Methylsulfonyl)amino]phenoxy}acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of {3-[(Methylsulfonyl)amino]phenoxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of TNFα, a cytokine involved in inflammation. By inhibiting the activity of TNFα, this compound can reduce inflammation and potentially alleviate symptoms of inflammatory diseases . The exact molecular pathways involved in this modulation are still under investigation, but it is believed that the compound interacts with the TNFα receptor and downstream signaling molecules .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: A simpler analog without the methylsulfonyl and amino groups.
Methylsulfonylphenylacetic acid: Contains the methylsulfonyl group but lacks the amino group.
Aminophenoxyacetic acid: Contains the amino group but lacks the methylsulfonyl group.
Uniqueness
{3-[(Methylsulfonyl)amino]phenoxy}acetic acid is unique due to the presence of both the methylsulfonyl and amino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[3-(methanesulfonamido)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S/c1-16(13,14)10-7-3-2-4-8(5-7)15-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLWLJVFTUHNAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC=C1)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-Bromo-3-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13343258.png)
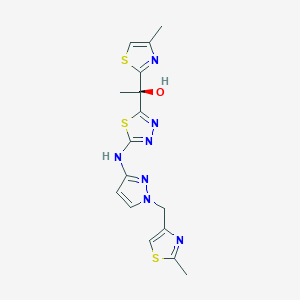

![4-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13343277.png)
![(4,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B13343280.png)
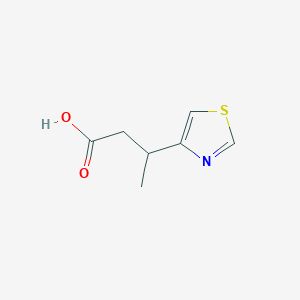
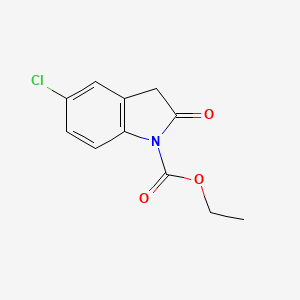
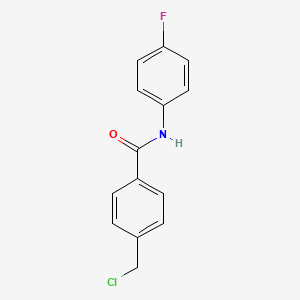
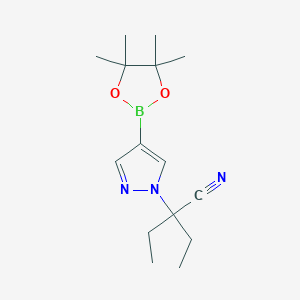
![2-Cyclopentyl-6-fluoro-1H-benzo[d]imidazole](/img/structure/B13343303.png)
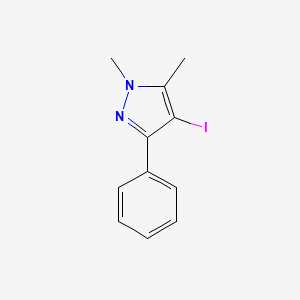
![Benzenesulfonylfluoride, 4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-2-methyl-](/img/structure/B13343315.png)
![Methyl 5-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B13343318.png)
